molecular formula C13H20N4O2 B1336374 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid CAS No. 883537-94-8

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid

Cat. No.: B1336374
CAS No.: 883537-94-8
M. Wt: 264.32 g/mol
InChI Key: YIIHMXQNAYXTML-UHFFFAOYSA-N
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Description

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid is a compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a piperazine ring, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.

    Substitution with Dimethyl Groups: The dimethyl groups are introduced at positions 4 and 6 of the pyrimidine ring using methylating agents under controlled conditions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the pyrimidine ring through a nucleophilic substitution reaction.

    Introduction of the Propionic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine ring structure but different substituents.

    Indole Derivatives: Compounds with a similar aromatic ring structure and biological activities.

Uniqueness

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid is unique due to its specific combination of a pyrimidine ring, piperazine ring, and propionic acid moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-10-9-11(2)15-13(14-10)17-7-5-16(6-8-17)4-3-12(18)19/h9H,3-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIHMXQNAYXTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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